5-Chloro-2-pyrazol-1-ylbenzaldehyde
Description
Properties
IUPAC Name |
5-chloro-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-2-3-10(8(6-9)7-14)13-5-1-4-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUBMRYIKPWSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 2 Pyrazol 1 Ylbenzaldehyde and Analogues
Direct Synthetic Routes
Direct synthetic routes to 5-chloro-2-pyrazol-1-ylbenzaldehyde and its analogs focus on the formation of the C-N bond between the pyrazole (B372694) ring and the substituted benzaldehyde (B42025) core. These methods are advantageous when the appropriately substituted benzaldehyde precursor is readily available.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) presents a viable pathway for the synthesis of N-arylpyrazoles. This reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a nucleophile, in this case, the pyrazole anion. For the synthesis of this compound, a suitable substrate would be a 2,5-dihalobenzaldehyde, where one of the halogens is significantly more activated towards nucleophilic attack.
The reactivity of the halo-substituent is crucial and is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. In the case of 2,5-dichlorobenzaldehyde (B1346813), the chlorine at the 2-position is activated by the adjacent aldehyde group. However, the reaction of pyrazole with unactivated or moderately activated aryl halides can be challenging and may require harsh conditions. A more reactive substrate, such as 2-fluoro-5-chlorobenzaldehyde, would be more susceptible to nucleophilic attack by the pyrazole anion due to the higher electronegativity of fluorine, making it a better leaving group in SNAr reactions. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the pyrazole and generate the more nucleophilic pyrazolate anion.
Recent advancements in this area have explored the use of photoredox catalysis to enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov This approach, utilizing organic photoredox catalysts, can facilitate the reaction of azoles with electron-neutral and even electron-rich fluoroarenes, expanding the scope of SNAr for the synthesis of N-arylpyrazoles. nih.gov
Copper-Catalyzed Ullmann C-N Coupling Protocols
The Ullmann condensation, a copper-catalyzed C-N cross-coupling reaction, is a powerful and widely used method for the synthesis of N-aryl heterocycles, including pyrazoles. organic-chemistry.org This reaction involves the coupling of an aryl halide with a nitrogen-containing nucleophile, such as pyrazole, in the presence of a copper catalyst and a base. For the synthesis of this compound, this would entail the reaction of pyrazole with 2,5-dichlorobenzaldehyde or a related dihalobenzaldehyde.
The classical Ullmann conditions often require high reaction temperatures and stoichiometric amounts of copper. However, significant progress has been made in developing more efficient catalytic systems. Modern Ullmann-type reactions often employ catalytic amounts of a copper(I) salt, such as CuI, along with a ligand to stabilize the copper catalyst and facilitate the reaction. Diamine ligands, for instance, have been shown to be effective in promoting the N-arylation of pyrazoles with aryl iodides and bromides under milder conditions. organic-chemistry.org The choice of base, solvent, and ligand can significantly influence the reaction efficiency and yield. Common bases used include potassium carbonate, cesium carbonate, and potassium phosphate.
Microwave-assisted Ullmann coupling reactions have also emerged as an efficient method, often leading to significantly reduced reaction times and improved yields. nih.gov These protocols are generally applicable to a wide range of substrates, including those with various functional groups.
Regioselective Formylation Strategies Utilizing Vilsmeier-Haack Reagents
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. rsc.orgnih.gov The reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). nih.gov This electrophilic species can then attack an electron-rich ring to introduce a formyl group.
In the context of synthesizing this compound, this strategy would involve the formylation of a pre-synthesized 1-(4-chlorophenyl)-1H-pyrazole precursor. The regioselectivity of the formylation is a critical aspect. The Vilsmeier-Haack reaction on 1-phenylpyrazole (B75819) can lead to formylation at the C4-position of the pyrazole ring or on the N-phenyl ring. jocpr.com The electronic nature of the substituents on both the pyrazole and the phenyl ring can influence the site of formylation. For the desired product, formylation needs to occur regioselectively at the ortho-position (C2) of the N-phenyl ring.
Studies have shown that the formylation of 1,3,5-triarylpyrazolines can occur selectively on the N-phenyl ring when activating groups like hydroxyl or methoxy (B1213986) are present on the other aryl rings. jocpr.com The synthesis of 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid derivatives has been achieved by the reaction of a hydrazone with the Vilsmeier reagent, indicating that the reaction can be used to construct the formylated pyrazole system in a single step from appropriate precursors. nih.gov Furthermore, the formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles has been shown to yield the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org
Pyrazole Ring Formation Precursors and Cyclization Reactions
An alternative synthetic strategy involves the construction of the pyrazole ring from acyclic precursors. This approach is particularly useful when the required substituted benzaldehyde starting materials for direct routes are not readily accessible.
Cyclocondensation of Hydrazines with 1,3-Diketones and Related Carbonyl Compounds
The Knorr pyrazole synthesis and related cyclocondensation reactions are cornerstone methods for the formation of the pyrazole ring. nih.govbeilstein-journals.org This approach involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. To synthesize this compound via this route, one would typically start with 4-chlorophenylhydrazine (B93024) and a 1,3-dicarbonyl compound that incorporates a protected or latent aldehyde function at the appropriate position.
The reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-diketone can potentially lead to the formation of two regioisomeric pyrazoles. The regioselectivity of the cyclization is influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. The initial step of the reaction is the formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
A variety of 1,3-dicarbonyl synthons can be employed, including β-ketoesters, β-ketoaldehydes, and β-diketones. The synthesis of various substituted 4-styrylquinolines has been achieved through cyclocondensation reactions, demonstrating the versatility of this approach in constructing complex heterocyclic systems. nih.gov Microwave-assisted cyclocondensation reactions have also been developed, offering a more environmentally friendly protocol with shorter reaction times. nih.gov
[3+2] Cycloaddition Approaches to Pyrazole Derivatives
[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, provide a powerful and convergent method for the synthesis of five-membered heterocyclic rings, including pyrazoles. organic-chemistry.org This reaction involves the combination of a 1,3-dipole with a dipolarophile. For the synthesis of pyrazoles, a common approach is the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or an alkene (as the dipolarophile).
To construct a 1-arylpyrazole derivative such as this compound, one could envision a [3+2] cycloaddition between an appropriately substituted aryl diazo compound and an alkyne, or vice versa. For instance, the reaction of a substituted phenyldiazonium salt with an active methylene (B1212753) compound can lead to the formation of a hydrazone, which can then undergo cyclization to form the pyrazole ring.
The regioselectivity of the [3+2] cycloaddition is a key consideration and is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. The development of catalytic and regioselective [3+2] cycloaddition reactions has significantly expanded the scope and utility of this methodology for the synthesis of highly substituted and functionalized pyrazoles.
Coupling Reactions for the Attachment of Pyrazole to Benzaldehyde Moieties
The formation of the crucial C-N bond between the pyrazole and benzaldehyde rings is a key step in the synthesis of this compound. This is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Methodologies such as the Ullmann condensation and Suzuki-Miyaura coupling are prominent in the literature for N-arylation of pyrazoles.
The Ullmann condensation typically involves the reaction of a pyrazole with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. Recent advancements have introduced ligands that can facilitate this reaction under milder conditions. For the synthesis of this compound, this would involve coupling pyrazole with a derivative of 2,5-dichlorobenzaldehyde.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura couplings, offer alternative and often more efficient routes. In a Suzuki-Miyaura approach, a pyrazole-boronic acid or ester can be coupled with an aryl halide. google.com For instance, a process for a related compound involves reacting a pyrazole-boronic acid pinacol (B44631) ester with 4-bromo-2-chlorobenzonitrile (B136228) in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride and a base. google.com This highlights a viable pathway where a boronic acid derivative of pyrazole is coupled with a suitably substituted chlorobenzaldehyde.
The choice of catalyst, ligand, base, and solvent system is critical for optimizing the yield and purity of the final product. The table below summarizes various catalytic systems employed in similar N-arylation reactions of pyrazoles.
| Catalyst | Ligand | Base | Solvent | Reaction Type | Reference |
| Pd(OAc)₂ | Triphenylphosphine | Carbonate Base | Acetonitrile-water | Suzuki-Miyaura Coupling | google.com |
| Copper Powder | L-(-)-Quebrachitol (QCT) | Cs₂CO₃ or KOtBu | Not Specified | Ullmann-type N-arylation | organic-chemistry.org |
| Ru₃(CO)₁₂ | NHC-diphosphine | Not Specified | Not Specified | Dehydrogenative Coupling | organic-chemistry.org |
| Iron Catalyst | Not Specified | Not Specified | Not Specified | Regioselective Synthesis | organic-chemistry.org |
This table presents examples of catalytic systems used for N-arylation of pyrazoles, which are applicable to the synthesis of this compound.
Industrial Production Methodologies and Scalability Considerations
The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors, including cost-effectiveness, safety, and process robustness. The methodologies described in patent literature for structurally similar compounds often provide insights into scalable processes.
For large-scale production, the choice of starting materials is crucial. The use of readily available and less expensive precursors is preferred. The efficiency of the coupling reaction, including catalyst loading and turnover number, becomes a significant economic driver. While palladium catalysts are highly efficient, their cost can be a major factor on an industrial scale. Therefore, minimizing catalyst loading and ensuring efficient recovery and recycling are key considerations.
The reaction conditions must also be amenable to large-scale chemical reactors. This includes managing reaction temperatures, pressures, and the safe handling of solvents and reagents. The isolation and purification of the final product must also be scalable. Crystallization is often a preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatographic methods.
A patent for a related compound outlines a process involving a Suzuki reaction to couple a protected pyrazole-boronic acid pinacol ester with a substituted benzonitrile, followed by deprotection. google.com This multi-step process, while effective, presents scalability challenges such as the handling of organometallic reagents (n-BuLi) at low temperatures and the use of chromatographic purification, which may not be ideal for large-scale manufacturing. google.com
| Parameter | Laboratory Scale | Industrial Scale |
| Starting Materials | High purity, often specialized | Cost-effective, readily available |
| Catalyst | Higher loading acceptable | Low loading, high turnover, recyclability is key |
| Solvents | Wide variety, including chlorinated solvents | Greener, safer, and easily recoverable solvents preferred |
| Reaction Vessels | Glassware (flasks) | Large-scale steel or glass-lined reactors |
| Purification | Chromatography is common | Crystallization, distillation, extraction preferred |
| Process Control | Manual or semi-automated | Fully automated for safety and consistency |
| Waste Management | Less stringent | Highly regulated and a significant cost factor |
This table compares key considerations for the synthesis of this compound at the laboratory versus industrial scale.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound and its analogues is an area of growing importance, aiming to reduce the environmental impact of chemical manufacturing. nih.govresearchgate.net This involves the development of more sustainable synthetic routes that are safer, more energy-efficient, and generate less waste.
Key green chemistry strategies applicable to the synthesis of pyrazole derivatives include:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical fluids. rsc.org Some solventless reactions have also been developed for pyrazole synthesis, which significantly reduces waste. rsc.org
Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasound-assisted synthesis can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. rsc.orgmdpi.com
Catalysis: The use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. This includes the development of catalysts that can operate under milder conditions and at lower loadings. nih.govrsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are particularly noteworthy in this regard as they can assemble complex molecules like pyrazoles in a single step from multiple starting materials, often with high atom economy. rsc.orgbeilstein-journals.org
Renewable Feedstocks: While not yet widely implemented for this specific compound class, future research may focus on utilizing renewable resources as starting materials.
| Green Chemistry Principle | Application in Pyrazole Synthesis |
| Prevention of Waste | One-pot and multicomponent reactions to reduce intermediate isolation steps. rsc.orgbeilstein-journals.org |
| Atom Economy | Multicomponent reactions that incorporate most atoms from reactants into the product. rsc.org |
| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and solvents. nih.govresearchgate.net |
| Designing Safer Chemicals | The focus of this article is on synthesis, not the final product's properties. |
| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions. rsc.orgrsc.org |
| Design for Energy Efficiency | Microwave and ultrasound-assisted synthesis. rsc.orgmdpi.com |
| Use of Renewable Feedstocks | An area for future development. |
| Reduce Derivatives | Use of protecting groups should be minimized. |
| Catalysis | Employing recyclable and highly efficient catalysts. nih.govrsc.org |
| Design for Degradation | The focus of this article is on synthesis, not the final product's properties. |
| Real-time analysis for Pollution Prevention | Important for industrial scale-up. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize risks. |
This table outlines the twelve principles of green chemistry and their potential application in the synthesis of pyrazole derivatives like this compound.
Chemical Transformations and Derivatization Strategies of 5 Chloro 2 Pyrazol 1 Ylbenzaldehyde
Aldehyde Group Transformations
The aldehyde functional group is one of the most reactive and versatile centers in the molecule, readily undergoing oxidation, reduction, and condensation reactions.
Oxidation Reactions to Carboxylic Acids
The aldehyde group of 5-Chloro-2-pyrazol-1-ylbenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid. This transformation is a fundamental reaction in organic synthesis. For the analogous compound, 4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde, the oxidation of the aldehyde group to a carboxylic acid is a known transformation. This conversion can be achieved using a variety of standard oxidizing agents.
Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) to avoid potential side reactions on the pyrazole (B372694) ring. The pyrazole ring itself is generally resistant to oxidation under these conditions. chemicalbook.comguidechem.com
Table 1: Oxidation of Aldehyde Group
| Starting Material | Reagent/Conditions | Product |
| This compound | Standard oxidizing agents (e.g., KMnO₄, Jones Reagent) | 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid |
Reduction Reactions to Alcohols
The reduction of the aldehyde group provides the corresponding primary alcohol, [5-Chloro-2-(1H-pyrazol-1-yl)phenyl]methanol. This is a common and high-yielding transformation. For the related compound 4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde, the aldehyde group can be reduced to form the corresponding alcohol.
This reduction can be effectively carried out using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727) is a mild and selective choice that will not affect the chloro-substituent or the aromatic rings. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can be used, although care must be taken due to its higher reactivity.
Table 2: Reduction of Aldehyde Group
| Starting Material | Reagent/Conditions | Product |
| This compound | Hydride reagents (e.g., NaBH₄ in EtOH, LiAlH₄ in THF) | [5-Chloro-2-(1H-pyrazol-1-yl)phenyl]methanol |
Condensation Reactions, Including Schiff Base Formation
The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of coordination chemistry and the synthesis of various heterocyclic systems. jetir.org The general structure of a Schiff base is characterized by the azomethine (–C=N–) group. ekb.eg
The reaction of this compound with a primary amine (R-NH₂) typically requires an acid catalyst and is often performed in a solvent like ethanol or methanol, sometimes with refluxing to drive the reaction to completion by removing water. jetir.orgekb.eg A wide variety of primary amines can be used, leading to a diverse library of Schiff base derivatives. For instance, the reaction of 1-aryl-5-chloro-1H-pyrazole-4-carbaldehyde with 5-amino-1-aryl-pyrazole has been shown to produce double-pyrazole Schiff base derivatives. ekb.eg Similarly, Schiff bases have been synthesized from 5-chloro-salicylaldehyde and various primary amines. nih.gov
Table 3: Schiff Base Formation
| Starting Material | Reagent/Conditions | Product Class |
| This compound | Primary Amine (R-NH₂), Acid Catalyst, Heat | Schiff Base (Imine) |
Halogen Atom Reactivity (Chlorine)
The chlorine atom attached to the benzene (B151609) ring is generally unreactive towards nucleophiles. However, its position ortho to the electron-withdrawing pyrazole substituent and para to the aldehyde group can render it susceptible to nucleophilic aromatic substitution (S_NAr) under specific conditions.
Nucleophilic Substitution Reactions
For a nucleophilic aromatic substitution to occur, the aromatic ring must be "activated" by strong electron-withdrawing groups. In this compound, both the pyrazole ring and the aldehyde group help to withdraw electron density from the benzene ring, which can facilitate the attack of strong nucleophiles. It has been noted that in the similar 4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde, the chloro group can be substituted by nucleophiles such as amines or thiols.
Reactions with potent nucleophiles like alkoxides, thiolates, or amines under forcing conditions (high temperature and/or pressure) could lead to the displacement of the chloride ion. For example, a highly regioselective nucleophilic aromatic substitution has been demonstrated on a 2,6-dichloro-3-nitropyridine (B41883) system, where a chloro group is displaced by an amine. mdpi.com The success of such reactions often depends on the nature of the nucleophile and the reaction conditions employed.
Table 4: Nucleophilic Substitution of Chlorine
| Starting Material | Reagent/Conditions | Potential Product Class |
| This compound | Strong Nucleophile (e.g., NaOR, NaSR, R₂NH), Heat | Ether, Thioether, or Amine derivatives |
Pyrazole Ring Reactivity
The reactivity of the pyrazole ring is significantly influenced by its substituents. In unsubstituted pyrazole, electrophilic substitution, such as nitration or halogenation, preferentially occurs at the C4 position, which has the highest electron density. chemicalbook.comguidechem.com In this compound, the N1 position is substituted with a large chloro-phenyl-aldehyde group. This bulky and electron-withdrawing group can be expected to deactivate the pyrazole ring towards electrophilic attack compared to a simple N-alkyl or N-aryl pyrazole. Nonetheless, under sufficiently strong conditions, electrophilic substitution at the C4 position of the pyrazole ring remains the most likely outcome. The C3 and C5 positions are less electron-rich and thus less susceptible to electrophilic attack, but can be targeted by strong bases leading to deprotonation. chemicalbook.com
Table 5: Potential Pyrazole Ring Functionalization
| Reaction Type | Reagent/Conditions | Likely Position of Attack | Potential Product |
| Electrophilic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | C4 | 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)benzaldehyde |
| Electrophilic Substitution (e.g., Bromination) | Br₂/Lewis Acid | C4 | 5-Chloro-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde |
Electrophilic Substitution Reactions on the Pyrazole Nucleus
The pyrazole ring, while being a 𝜋-excessive system, exhibits a nuanced reactivity towards electrophiles, which is significantly influenced by the nature and position of substituents. In the case of 1-substituted pyrazoles, such as this compound, electrophilic attack predominantly occurs at the C4 position of the pyrazole ring. This regioselectivity is attributed to the electronic effects of the nitrogen atoms and the phenyl substituent.
Common electrophilic substitution reactions applicable to the pyrazole moiety in this compound include:
Nitration: The introduction of a nitro group onto the pyrazole ring can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. For 1-phenylpyrazole (B75819) derivatives, nitration has been shown to selectively occur at the 4-position of the pyrazole ring. nih.gov
Halogenation: The pyrazole ring can be halogenated using reagents like N-halosuccinimides (NXS), where X can be Cl, Br, or I. researchgate.net These reactions typically proceed under mild conditions and exhibit high regioselectivity for the 4-position. researchgate.netbeilstein-journals.orgarkat-usa.org
Formylation: The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a classical method for introducing a formyl group onto electron-rich aromatic rings. organic-chemistry.orgwikipedia.org For 1-substituted pyrazoles, this reaction is a well-established protocol for formylation at the C4-position. arkat-usa.orgigmpublication.org
The conditions for these reactions can be tailored to achieve the desired substitution pattern, providing a route to a diverse array of functionalized pyrazole derivatives.
Table 1: Electrophilic Substitution Reactions on the Pyrazole Nucleus of 1-Arylpyrazole Analogs
| Reaction | Reagents and Conditions | Position of Substitution | Reference(s) |
| Nitration | HNO₃/H₂SO₄ or HNO₃/acetic anhydride | C4 of pyrazole | nih.gov |
| Halogenation | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS) | C4 of pyrazole | researchgate.netbeilstein-journals.orgarkat-usa.org |
| Formylation | POCl₃/DMF (Vilsmeier-Haack) | C4 of pyrazole | arkat-usa.orgigmpublication.org |
Tautomeric Equilibria and Their Influence on Reactivity
Tautomerism is a significant consideration in the chemistry of many heterocyclic compounds, as the presence of different tautomers can influence their reactivity and spectroscopic properties. For pyrazoles, annular tautomerism is possible when the nitrogen atoms of the pyrazole ring are unsubstituted, allowing for the migration of a proton between them.
However, in the case of this compound, the pyrazole nitrogen at the 1-position is substituted with the chlorophenyl group. This N1-substitution effectively blocks the possibility of annular tautomerism. As a result, this compound exists predominantly as a single, stable tautomer under typical reaction conditions. This lack of tautomeric ambiguity simplifies its reactivity profile, as reactions can be predicted to occur on a single, well-defined chemical entity. The reactivity is therefore primarily governed by the electronic and steric effects of the substituents on the benzaldehyde (B42025) and pyrazole rings.
Synthesis of Polyheterocyclic Systems and Hybrid Compounds Utilizing this compound as a Building Block
The aldehyde functionality of this compound serves as a versatile handle for the construction of more complex, fused heterocyclic systems. This is often achieved through condensation and subsequent cyclization reactions. The presence of the pyrazole moiety can also influence the course of these reactions and impart unique properties to the resulting polycyclic compounds.
Several established synthetic strategies can be employed:
Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-diketone) to form a quinoline (B57606) ring. While this compound itself is not a 2-amino derivative, it can be envisioned that a synthetic precursor with an amino group ortho to the aldehyde, or a derivative where the pyrazole is modified to participate in the cyclization, could be used. The general principle of the Friedländer synthesis provides a pathway to quinoline-based polyheterocycles. researchgate.netresearchgate.netrsc.org
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and other related heterocyclic systems. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgnih.gov By analogy, a suitably functionalized derivative of this compound could participate in such a reaction to generate novel, complex heterocyclic scaffolds.
Condensation with Active Methylene Compounds: The aldehyde group readily undergoes condensation reactions with a variety of active methylene compounds. The resulting α,β-unsaturated intermediates can then undergo intramolecular cyclization to form a range of heterocyclic rings. For instance, reaction with malononitrile (B47326) followed by cyclization can lead to the formation of pyranopyrazole or pyridopyrazole systems. nih.govresearchgate.net
Synthesis of Fused Pyrazoles: The aldehyde group can be used as a starting point for building additional fused rings onto the existing pyrazole structure. For example, condensation with hydrazines can lead to the formation of pyrazolo[3,4-d]pyridazines. semanticscholar.org
These synthetic strategies highlight the utility of this compound as a key intermediate in the generation of diverse and complex polyheterocyclic compounds with potential applications in medicinal chemistry and materials science.
Table 2: Examples of Polyheterocyclic Systems Synthesized from Pyrazole-4-carbaldehydes
| Reaction Type | Reactants | Resulting Heterocyclic System | Reference(s) |
| Friedländer Annulation | 2-Aminoaryl ketone, active methylene compound | Quinoline | researchgate.netresearchgate.netrsc.org |
| Condensation/Cyclization | Pyrazole-4-carbaldehyde, malononitrile | Pyranopyrazole/Pyridopyrazole | nih.govresearchgate.net |
| Condensation/Cyclization | Pyrazole-4-carbaldehyde, hydrazine (B178648) | Pyrazolo[3,4-d]pyridazine | semanticscholar.org |
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Pyrazol 1 Ylbenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the functional groups and determining the connectivity of atoms in 5-Chloro-2-pyrazol-1-ylbenzaldehyde.
In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the benzaldehyde (B42025) ring will exhibit complex splitting patterns (multiplets) in the aromatic region (7.0-8.5 ppm), with their specific chemical shifts and coupling constants determined by their positions relative to the chloro and pyrazolyl substituents. The protons of the pyrazole (B372694) ring will also appear in the aromatic region, with distinct chemical shifts that can be assigned based on their electronic environment.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a highly deshielded position, typically between 190-200 ppm. The carbon atoms of the benzene (B151609) and pyrazole rings will resonate in the 110-160 ppm range. The specific chemical shifts of these carbons are influenced by the attached substituents (chlorine, pyrazole, and aldehyde groups), allowing for their unambiguous assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehydic H | 9.5 - 10.5 (s) | - |
| Aldehydic C | - | 190 - 200 |
| Aromatic H (Benzene) | 7.0 - 8.5 (m) | - |
| Aromatic C (Benzene) | - | 120 - 150 |
| Pyrazole H | 7.0 - 8.5 (m) | - |
| Pyrazole C | - | 110 - 140 |
| C-Cl | - | 130 - 140 |
| C-N (Pyrazole) | - | 135 - 150 |
s = singlet, m = multiplet. Data is predictive and may vary based on solvent and experimental conditions.
To definitively confirm the complex structure and connectivity of this compound, two-dimensional (2D) NMR techniques are employed. libretexts.org These experiments provide correlation information between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com It is invaluable for tracing the proton-proton networks within the benzene and pyrazole rings.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms. libretexts.orgyoutube.com Each cross-peak in an HMQC/HSQC spectrum links a specific proton signal to its attached carbon signal, greatly simplifying the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. libretexts.orgyoutube.com HMBC is crucial for establishing the connectivity between different functional groups, for instance, by showing a correlation between the aldehydic proton and the carbon atoms of the benzene ring, and between the pyrazole protons and the carbons of the benzaldehyde moiety. This confirms the substitution pattern of the entire molecule.
Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govbohrium.comnih.govresearchgate.net NMR spectroscopy is a powerful tool to investigate these tautomeric equilibria. nih.govbohrium.commdpi.com By analyzing the chemical shifts and signal multiplicities in different solvents and at various temperatures, it is possible to determine the predominant tautomer or the equilibrium constant between tautomers. nih.govbohrium.com In some cases, separate signals for each tautomer might be observed at low temperatures, while at higher temperatures, a single set of averaged signals may appear due to rapid interconversion. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing a "fingerprint" of the functional groups present.
For this compound, the IR and Raman spectra would be expected to show characteristic bands:
C=O Stretch: A strong absorption in the IR spectrum, typically around 1680-1700 cm⁻¹, is indicative of the aldehyde carbonyl group.
C-H Stretch (Aldehyde): A pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹ are characteristic of the C-H bond of the aldehyde.
Aromatic C=C Stretches: Multiple bands in the region of 1450-1600 cm⁻¹ correspond to the carbon-carbon double bond stretching vibrations within the benzene and pyrazole rings.
C-Cl Stretch: A band in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.
C-N Stretches: Vibrations associated with the carbon-nitrogen bonds of the pyrazole ring will also be present.
Table 2: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aldehyde (C=O) | Stretching | 1680 - 1700 |
| Aldehyde (C-H) | Stretching | 2720 and 2820 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| C-Cl | Stretching | 600 - 800 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgnih.govlifesciencesite.com
For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak. miamioh.edu
Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:
Loss of the aldehyde group (-CHO), resulting in a fragment ion [M-29]⁺.
Loss of a chlorine atom (-Cl), leading to a fragment ion [M-35]⁺.
Cleavage of the bond between the benzene ring and the pyrazole ring.
Fragmentation of the pyrazole ring itself.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. researchgate.net This is particularly useful for confirming the molecular formula of this compound and for distinguishing it from other compounds that may have the same nominal mass. The precise mass measurement from HRMS serves as a powerful confirmation of the compound's identity. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
While a dedicated single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, extensive data from closely related analogs provide a robust model for its solid-state structure. For instance, the analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a structural isomer, shows that it crystallizes in a monoclinic system with a P21/c space group. lookchem.com This suggests a similar packing arrangement for the target compound.
Furthermore, studies on related N-arylpyrazole systems emphasize the non-planar conformation of the molecule. nih.gov The crystal structure of 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine reveals that steric repulsion between the substituted benzene ring and the pyrazole ring forces them into a twisted conformation. nih.gov In this analog, the dihedral angles between the mean planes of the chlorophenyl ring and the pyrazole ring were found to be 46.64° and 40.02° for two independent molecules in the asymmetric unit. nih.gov This significant deviation from planarity is a critical feature of the solid-state structure, arising from steric hindrance and influencing the compound's crystal packing and intermolecular interactions.
Table 1: Crystallographic Data for an Analogous Compound (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value not specified |
| b (Å) | Value not specified |
| c (Å) | Value not specified |
| α (°) | 90 |
| β (°) | Value not specified |
| γ (°) | 90 |
| Z | 4 |
Data sourced from a study on a structural isomer. lookchem.com
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a fundamental technique to confirm the empirical formula of a synthesized compound. For this compound, the molecular formula is C₁₀H₇ClN₂O. Based on this formula, the theoretical weight percentages of carbon (C), hydrogen (H), and nitrogen (N) can be calculated.
While direct experimental results for the title compound are not published, data for the closely related compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₁H₉ClN₂O) show excellent agreement between calculated and found values, validating the reliability of this technique for verifying the composition of such pyrazole derivatives. lookchem.com
Table 2: Elemental Analysis Data
| Element | Theoretical % for C₁₀H₇ClN₂O | Found % for Analog C₁₁H₉ClN₂O lookchem.com |
|---|---|---|
| Carbon (C) | 58.13% | 59.90% |
| Hydrogen (H) | 3.41% | 4.09% |
| Nitrogen (N) | 13.56% | 12.72% |
Theoretical values are calculated based on the molecular formula of the title compound. "Found %" is the experimental value for the specified analog.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions originating from its constituent aromatic rings—the chlorobenzaldehyde and pyrazole moieties. The benzaldehyde component typically shows a π → π* transition around 248 nm. researchgate.net The pyrazole ring itself has a characteristic π → π* transition in the gas phase at approximately 205 nm. researchgate.net
In the complete molecule, conjugation and substituent effects shift these absorptions. A study on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, a related pyrazoline, identified a HOMO-LUMO electronic transition with a maximum absorption (λₘₐₓ) that exhibits a bathochromic (red) shift in more polar solvents. physchemres.org This suggests that the electronic transitions in this compound would also be sensitive to solvent polarity. The primary absorption bands are likely due to π → π* transitions within the conjugated system formed by the two rings.
Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions
| Transition Type | Expected λₘₐₓ Range (nm) | Solvent | Reference Compound |
|---|---|---|---|
| π → π* | ~248 | Water | Benzaldehyde researchgate.net |
| π → π* | ~364 | DCM | (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone physchemres.org |
| π → π* | ~369 | DMSO | (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone physchemres.org |
Data is based on constituent parts and a closely related pyrazoline derivative to infer the behavior of the title compound.
Detailed Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are dictated by the rotational freedom around the C-N bond linking the chlorophenyl and pyrazole rings. As established by X-ray crystallography on analogous compounds, a completely planar conformation is highly unlikely due to significant steric repulsion. nih.gov
The primary steric clash would occur between the aldehyde group (or the C-H bond at position 6 of the benzene ring) and the C-H bond at position 5 of the pyrazole ring. To alleviate this strain, the molecule adopts a twisted, non-planar conformation. In a closely related structure, the dihedral angle between the pyrazole and the substituted phenyl ring was found to be substantial, in the range of 40° to 47°. nih.gov This twist disrupts the π-conjugation between the two ring systems, which has a direct impact on the molecule's electronic properties, such as the energy of the HOMO-LUMO gap and the characteristics of its UV-Vis absorption spectrum. Computational studies on other N-aryl systems confirm that such rotations around the aryl-heterocycle bond are critical in defining the molecule's stable conformations. ijcce.ac.irresearchgate.net
Proton Transfer Studies
While studies focusing specifically on proton transfer in this compound are scarce, the pyrazole moiety is known to participate in both intramolecular and intermolecular proton transfer events. Theoretical studies using density functional theory (DFT) have extensively modeled these processes in pyrazole derivatives. ias.ac.in
Intermolecular proton transfer can occur between two pyrazole molecules, forming a hydrogen-bonded dimer. The subsequent double proton transfer within this dimer has a calculated activation energy of approximately 17-19 kcal/mol. ias.ac.in Additionally, the process can be catalyzed by solvent molecules. The activation energy for a single proton transfer (tautomerization) is significantly high (45-51 kcal/mol), but it is lowered by the presence of a catalyst. For instance, water- or ammonia-assisted proton transfer has much lower activation barriers, calculated to be in the ranges of 26-32 kcal/mol and 17-22 kcal/mol, respectively. ias.ac.in These computational findings suggest that under appropriate conditions, such as in protic solvents or in the solid state, this compound could engage in similar proton transfer dynamics, which can influence its chemical reactivity and biological function.
Theoretical and Computational Investigations of 5 Chloro 2 Pyrazol 1 Ylbenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and nuclear arrangement. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are cornerstones of these investigations, providing detailed information on molecular geometry and electronic structure.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) has become a prevalent method in computational chemistry due to its balance of accuracy and computational efficiency. For molecules like 5-Chloro-2-pyrazol-1-ylbenzaldehyde, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms—the optimized geometry. researchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Beyond geometry, DFT is used to probe the electronic properties that dictate the molecule's reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For a related compound, 5-chloro-2-hydroxy-3-methoxybenzaldehyde, DFT analysis was used to determine these electronic parameters. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) mapping, derived from DFT calculations, visualizes the charge distribution across the molecule. asrjetsjournal.org This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions. dntb.gov.ua Computational studies on analogous benzaldehyde (B42025) derivatives show that electron-withdrawing substituents, such as the chlorine atom in the target molecule, enhance the electrophilicity of the carbonyl carbon in the aldehyde group. smolecule.com
Table 1: Representative DFT-Calculated Parameters for a Pyrazole (B372694) Carbaldehyde Analogue
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.4 eV |
| Dipole Moment (μ) | Measure of the net molecular polarity | 3.5 Debye |
| Ionization Potential (IP) | Energy required to remove an electron | 6.5 eV |
| Electron Affinity (EA) | Energy released when an electron is added | 2.1 eV |
Note: Data is illustrative and based on findings for analogous compounds to demonstrate the outputs of DFT calculations. asrjetsjournal.org
Hartree-Fock Methods for Electronic Structure Characterization
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry approach that approximates the many-electron wavefunction as a single Slater determinant. While DFT often provides more accurate results for electron correlation, HF is still valuable for electronic structure characterization and serves as a basis for more advanced methods. researchgate.net
HF calculations, often with basis sets like 6-31G*, are used to compute optimized geometries and electronic properties. rsc.org The method has been applied to investigate the tautomeric stability of related heterocyclic systems, such as 5-chloro-1,2,4-triazole, providing insights into the relative energies of different isomers. researchgate.net For substituted pyrazolones, HF calculations have been used to estimate the geometrical parameters of various tautomers, which can then be correlated with experimental spectroscopic data. chemicalpapers.com These theoretical investigations help to build a comprehensive picture of the molecule's electronic landscape.
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data. DFT calculations can simulate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra with considerable accuracy.
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate the ¹H and ¹³C chemical shifts. researchgate.netasrjetsjournal.org These predicted values are then compared with experimental spectra to confirm the molecular structure.
Theoretical vibrational (IR) spectra are obtained by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. asrjetsjournal.org The computed frequencies and their corresponding intensities can be compared with experimental FT-IR spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule.
The prediction of electronic spectra (UV-Vis) is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) observed in an experimental UV-Vis spectrum. scispace.com Such calculations help to understand the electronic transitions occurring within the molecule, often involving the HOMO and LUMO.
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for an Analogous Benzaldehyde Derivative
| Spectroscopy Type | Parameter | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR | Aldehyde Proton (CHO) | δ 9.95 ppm | δ 9.91 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190.5 ppm | δ 189.8 ppm |
| IR | Carbonyl Stretch (νC=O) | 1705 cm⁻¹ | 1701 cm⁻¹ |
| UV-Vis | Absorption Maximum (λmax) | 295 nm | 298 nm |
Note: This table presents hypothetical data based on the typical accuracy of computational predictions for similar compounds to illustrate the application. researchgate.netresearchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. DFT calculations are well-suited for this purpose. sciencepub.net
For this compound, a key area for such investigation would be the reactions involving the aldehyde functional group. smolecule.com Computational studies can model nucleophilic addition reactions to the carbonyl carbon, predicting the most favorable reaction pathways. By calculating the energy barriers for different potential mechanisms, it is possible to determine the most likely route the reaction will take. This includes understanding the role of substituents on the benzaldehyde and pyrazole rings in modulating the reactivity of the aldehyde group.
Tautomeric Stabilization and Isomerism Studies
Tautomerism is a significant phenomenon in heterocyclic compounds like pyrazoles. The pyrazole ring itself can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms. For substituted pyrazoles, the relative stability of these tautomers can be influenced by the nature and position of the substituents, as well as by the solvent environment. mdpi.com
Quantum chemical calculations are used to determine the relative energies of the possible tautomers of this compound. By comparing the ground-state energies of different tautomeric forms, calculated using methods like DFT or HF, the most stable isomer can be predicted. rsc.org Studies on related pyrazolone systems have shown that the equilibrium between CH, OH, and NH tautomers is sensitive to both electronic effects of substituents and the polarity of the solvent. researchgate.netclockss.org Computational analysis can provide quantitative estimates of these energy differences, offering a rationale for the predominance of one tautomer over others in specific conditions.
Molecular Docking Studies for Ligand-Receptor Interactions (excluding specific biological outcomes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the fundamental principles of molecular recognition.
In a typical docking study involving this compound, the molecule's 3D structure would first be optimized using quantum chemical methods. The receptor's binding site is defined, and a docking algorithm then samples a large number of possible conformations and orientations of the ligand within this site, scoring each based on a force field. nih.gov
The results of a docking simulation provide insights into the non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net The analysis focuses on identifying the key amino acid residues in the receptor that interact with the ligand and the specific parts of the ligand (e.g., the pyrazole nitrogen atoms, the carbonyl oxygen, or the chlorine atom) that are involved in these interactions. This provides a detailed, atom-level model of the binding mode.
Advanced Computational Methodologies (e.g., Hirshfeld Surfaces, Energy Frameworks, Chemical Machine Learning)
Advanced computational methodologies are increasingly employed to provide deeper insights into the structural and electronic properties of crystalline solids. Techniques such as Hirshfeld surface analysis, energy framework calculations, and chemical machine learning offer powerful tools to understand intermolecular interactions, predict crystal packing, and estimate physicochemical properties. While specific studies on this compound are not extensively documented in the literature, the application of these methods to analogous pyrazole-containing compounds provides a strong indication of their utility in characterizing this molecule.
Hirshfeld Surface Analysis
For pyrazole derivatives, particularly those containing halogen atoms, Hirshfeld surface analysis reveals the significance of various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. In a study of a similar compound, 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, the analysis of the Hirshfeld surface provided a quantitative breakdown of the intermolecular contacts. researchgate.netjst.go.jpgazi.edu.tr The primary interactions contributing to the crystal packing were identified as H···H, C···H/H···C, and Cl···H/H···Cl contacts. researchgate.netjst.go.jpgazi.edu.tr
Based on the analysis of analogous chlorophenyl-pyrazole structures, a hypothetical breakdown of intermolecular contacts for this compound can be projected. The presence of the chlorine atom, the pyrazole ring, and the benzaldehyde moiety would likely lead to a variety of interactions.
| Interaction Type | Hypothetical Percentage Contribution |
|---|---|
| H···H | ~40-45% |
| C···H/H···C | ~30-35% |
| Cl···H/H···Cl | ~10-15% |
| O···H/H···O | ~5-10% |
| N···H/H···N | ~1-5% |
| C···C | ~1-5% |
This hypothetical data suggests that van der Waals forces (H···H contacts) would be the most significant contributors to the crystal packing, followed by C···H/H···C interactions, which are indicative of C-H···π interactions. The presence of the chlorine atom introduces the potential for Cl···H/H···Cl contacts, a form of halogen bonding, which would also play a notable role in the supramolecular assembly.
Energy Frameworks
Energy framework analysis is a computational tool used to visualize and quantify the energetic aspects of crystal packing. This method calculates the interaction energies between a central molecule and its neighbors and represents these energies as cylinders connecting the centroids of the interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction, providing a clear visual representation of the dominant forces within the crystal.
While a specific energy framework analysis for this compound is not available, studies on other pyrazole-containing molecular crystals demonstrate that dispersion forces are often the major contributors to the stabilization of the crystal packing. The electrostatic component, however, can be significant in the presence of polar functional groups and heteroatoms, such as those found in the pyrazole ring and the chloro and aldehyde substituents of the target molecule.
| Interaction Energy Component | General Role in Pyrazole Derivatives |
|---|---|
| Electrostatic | Significant due to the presence of N, O, and Cl atoms, contributing to directional interactions like hydrogen and halogen bonds. |
| Dispersion | Often the dominant stabilizing force, arising from van der Waals interactions between the aromatic rings and other nonpolar regions of the molecules. |
| Repulsion | Represents the short-range repulsive forces that prevent molecular collapse. |
| Total Energy | The sum of the attractive and repulsive forces, indicating the overall stability of the crystal packing. |
Chemical Machine Learning
Chemical machine learning is a rapidly evolving field that utilizes algorithms to learn from chemical data and make predictions about molecular properties and behaviors. These models can be trained on large datasets of known molecules to predict a wide range of properties for new or uncharacterized compounds, such as solubility, toxicity, and reactivity.
For a compound like this compound, machine learning models could be employed to predict various physicochemical and biological properties without the need for extensive experimental work. For instance, quantitative structure-activity relationship (QSAR) models, a form of machine learning, have been successfully applied to pyrazole derivatives to predict their biological activities, such as their potential as enzyme inhibitors. nih.gov
The process of applying chemical machine learning to this compound would involve:
Data Collection: Gathering a large dataset of pyrazole and benzaldehyde derivatives with known properties.
Feature Engineering: Representing the molecules as numerical inputs that the machine learning model can understand. This can include molecular descriptors, fingerprints, or graph-based representations.
Model Training: Training a machine learning algorithm, such as a random forest or a neural network, on the collected data to learn the relationship between the molecular features and the properties of interest.
Prediction: Using the trained model to predict the properties of this compound.
| Property | Potential for Machine Learning Prediction |
|---|---|
| Aqueous Solubility | High - Numerous models exist for solubility prediction based on molecular structure. |
| Melting Point | Moderate - Can be predicted from structural features, though with higher uncertainty than other properties. |
| Biological Activity (e.g., enzyme inhibition) | High - QSAR models are well-established for predicting the bioactivity of specific chemical classes. |
| Toxicity | High - In silico toxicology models are widely used in early-stage drug discovery. |
The application of these advanced computational methodologies provides a powerful framework for the theoretical and computational investigation of this compound. While direct experimental data on this specific compound may be limited, insights from analogous structures, combined with the predictive power of modern computational tools, can significantly enhance our understanding of its chemical nature.
Coordination Chemistry of 5 Chloro 2 Pyrazol 1 Ylbenzaldehyde
Ligand Characteristics of the Aldehyde Moiety
The benzaldehyde (B42025) group in 5-Chloro-2-pyrazol-1-ylbenzaldehyde offers a potential coordination site through its carbonyl oxygen atom. The lone pairs of electrons on the oxygen atom can be donated to a metal center, leading to the formation of a coordinate bond. The coordination ability of the aldehyde moiety is influenced by several factors, including the nature of the metal ion and the steric and electronic environment of the ligand.
The electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen are key to its reactivity and coordination behavior. The presence of the electron-withdrawing chloro group at the 5-position of the benzene (B151609) ring is expected to decrease the electron density on the carbonyl oxygen, potentially weakening its donor capacity compared to an unsubstituted benzaldehyde. However, this electronic effect can also enhance the reactivity of the aldehyde group towards nucleophilic attack, a property that can be exploited in the design of catalytic reactions.
In the context of coordination chemistry, the aldehyde group can participate in various coordination modes. It can act as a monodentate ligand, coordinating to a single metal center through the carbonyl oxygen. In some cases, particularly in the formation of polynuclear complexes, the aldehyde oxygen can bridge two metal centers. The coordination of the aldehyde group to a metal ion can be confirmed by spectroscopic techniques such as infrared (IR) spectroscopy, where a shift in the C=O stretching frequency is typically observed upon complexation.
Ligand Characteristics of the Pyrazole (B372694) Moiety
The pyrazole ring is a well-established and versatile building block in coordination chemistry, primarily due to the presence of two nitrogen atoms with available lone pairs for coordination. rsc.org Pyrazoles can coordinate to metal ions in several ways, acting as neutral monodentate, exo-bidentate, or as mono-anionic ligands upon deprotonation of the N-H group. rsc.org In the case of this compound, the pyrazole ring is N-substituted with the chlorobenzaldehyde group, which influences its coordination behavior.
The two nitrogen atoms of the pyrazole ring are not equivalent. The N2 atom, being a pyridinic-type nitrogen, is generally considered the primary coordination site. The geometry of the pyrazole ring and the position of its substituents play a crucial role in determining the structure of the resulting metal complexes. The presence of the bulky chlorobenzaldehyde group at the N1 position can create steric hindrance, which may favor the formation of specific coordination geometries and influence the nuclearity of the complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various standard synthetic methodologies employed in coordination chemistry. A common approach involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Alcohols, such as methanol (B129727) or ethanol (B145695), are frequently used due to their ability to dissolve a wide range of reactants and facilitate the crystallization of the product.
The stoichiometry of the reaction, i.e., the molar ratio of the metal to the ligand, can be varied to control the formation of complexes with different coordination numbers and geometries. For instance, a 1:1 or 1:2 metal-to-ligand ratio is often employed to obtain mononuclear complexes. The reaction conditions, such as temperature and reaction time, can also influence the outcome of the synthesis.
Once the metal complexes are synthesized, their characterization is essential to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed for this purpose.
Common Characterization Techniques:
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the aldehyde and the C=N and N-N stretches of the pyrazole ring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes in solution, providing insights into the ligand's coordination environment. Changes in the chemical shifts of the ligand's protons and carbons upon complexation can indicate the coordination sites. |
| UV-Vis Spectroscopy | Electronic spectroscopy provides information about the electronic transitions within the complex, which can help in determining the coordination geometry of the metal ion. |
| Mass Spectrometry | Used to determine the molecular weight of the complex and confirm its composition. |
| X-ray Crystallography | Provides detailed information about the solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry of the metal center. This technique is crucial for unambiguously determining the three-dimensional arrangement of atoms in the complex. |
| Elemental Analysis | Determines the elemental composition of the complex, which helps in confirming its empirical formula. |
Through these characterization techniques, a comprehensive understanding of the synthesized metal complexes of this compound can be achieved.
Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes derived from pyrazole-based ligands have shown significant promise as catalysts in a variety of organic transformations. nih.govdnu.dp.ua The catalytic activity of these complexes is often attributed to the ability of the pyrazole ligand to stabilize the metal center in different oxidation states and to create a specific coordination environment that facilitates the catalytic cycle. While specific catalytic applications of complexes derived from this compound are not extensively reported, the structural features of this ligand suggest potential applications in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis , where the catalyst is in the same phase as the reactants, metal complexes of this compound could be explored for a range of reactions. For example, pyrazole-containing complexes have been investigated as catalysts for oxidation reactions, C-C coupling reactions, and polymerization reactions. The presence of both a pyrazole and a benzaldehyde moiety in the ligand could lead to cooperative effects, where both functional groups participate in the catalytic process.
In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. Metal complexes of this compound could be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. The aldehyde group, for instance, could be used as an anchor to covalently attach the complex to the support. These supported catalysts could then be used in continuous flow reactors for various industrial processes.
The chloro substituent on the benzaldehyde ring can also influence the catalytic activity. Its electron-withdrawing nature can affect the Lewis acidity of the metal center, which is a key parameter in many catalytic reactions. Furthermore, the steric bulk of the ligand can be tuned to achieve high selectivity in catalytic transformations.
Potential Catalytic Applications:
| Catalytic Reaction | Rationale |
| Oxidation of Alcohols | The metal center, activated by the pyrazole ligand, could catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. |
| Heck and Suzuki Coupling Reactions | Palladium complexes of pyrazole-containing ligands have shown activity in C-C bond-forming reactions. The electronic properties of the ligand can be tuned to optimize the catalytic efficiency. |
| Ring-Opening Polymerization | Aluminum complexes of pyrazolate ligands have been used as catalysts for the ring-opening polymerization of cyclic esters like ε-caprolactone. |
| Epoxidation of Alkenes | Manganese and iron complexes with pyrazole-based ligands could be effective catalysts for the epoxidation of olefins, an important transformation in organic synthesis. |
Further research is needed to explore the full catalytic potential of metal complexes derived from this compound. The synthesis and characterization of these complexes, followed by systematic screening in various catalytic reactions, will be crucial in unlocking their applications in this important field.
Applications in Organic Synthesis Non Clinical
Intermediate in Complex Organic Molecule Synthesis
5-Chloro-2-pyrazol-1-ylbenzaldehyde and its structural analogs are highly valued as intermediates in the multi-step synthesis of complex organic molecules. The reactivity of the aldehyde group, combined with the electronic properties of the chloro-substituted pyrazole (B372694) ring system, allows for a wide range of chemical transformations.
Researchers have utilized compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a versatile intermediate for the production of new pyrazole derivatives. nih.gov Its aldehyde functional group readily participates in condensation reactions. For example, it undergoes Perkin condensation with 3-(4-methylbenzoyl)propionic acid to yield a 5-chloropyrazolyl-2(3H)-furanone derivative, demonstrating its utility as a foundational molecule for creating more elaborate structures. nih.gov
Furthermore, derivatives such as 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde serve as crucial starting materials for a variety of other pyrazole-based compounds. rsc.org The aldehyde can be converted into hydrazones, which are themselves important intermediates for constructing other heterocyclic rings. rsc.org These transformations highlight the role of the pyrazolylbenzaldehyde core as a scaffold upon which molecular complexity can be systematically built.
Table 1: Examples of Reactions Utilizing Pyrazolylbenzaldehyde Intermediates
| Starting Material | Reagent(s) | Product Type | Ref |
|---|---|---|---|
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-(4-methylbenzoyl)propionic acid, Acetic anhydride, Sodium acetate | Pyrazolyl-2(3H)-furanone derivative | nih.gov |
| 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Hydrazine (B178648) derivatives | N-methylene]hydrazides | rsc.org |
| 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Sodium azide | 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | rsc.org |
Precursor for Advanced Organic Scaffolds and Heterocyclic Systems
The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of advanced organic scaffolds, particularly fused heterocyclic systems. These systems are of significant interest due to their unique chemical properties and diverse applications.
One of the most notable applications is in the synthesis of pyrazolo[3,4-b]quinolines. uj.edu.plmdpi.com These are three-membered azaheterocyclic systems formed by fusing a pyrazole ring with a quinoline (B57606) ring. The synthesis can be achieved through reactions like the Friedländer condensation, where a pyrazole derivative containing an amino group reacts with a compound containing a carbonyl group, a reaction for which pyrazolylbenzaldehydes are suitable precursors. uj.edu.plmdpi.comnih.gov The resulting pyrazoloquinoline scaffold possesses distinct photophysical properties. nih.gov
In addition to quinolines, derivatives of 5-chloro-pyrazolylbenzaldehyde are used to construct other important heterocyclic rings. For instance, N-[(5-chloro-1,3-diphenyl-1H-pyrazole-4-yl)methylene]hydrazides, synthesized from the corresponding aldehyde, can be cyclized to form 4-oxo-thiazolidin-3-yl]amides and 2,3-dihydro-1,3,4-oxadiazoles. rsc.org The ability to readily form these diverse heterocyclic structures underscores the compound's value as a versatile precursor in synthetic chemistry. nih.govrsc.org The pyrazole moiety itself is a cornerstone for building a wide array of fused heterocycles, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. uj.edu.pl
Table 2: Heterocyclic Systems Derived from Pyrazolylbenzaldehyde Precursors
| Precursor Type | Resulting Heterocyclic System | Synthetic Method | Ref |
|---|---|---|---|
| 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivative | N-[2-(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]amides | Cyclization of hydrazide intermediate | rsc.org |
| 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivative | 3-acetyl-2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-5-aryl-2,3-dihydro-1,3,4-oxadiazoles | Cyclization of hydrazide intermediate | rsc.org |
| 5-chloro-4-formyl-3-methyl-1-phenylpyrazole | Pyrrolone and Pyridazinone derivatives | Reaction of derived furanone with hydrazines | nih.gov |
| 5-Aminopyrazole and Aldehydes | Pyrazolo[3,4-b]quinolines | Multicomponent Reaction / Friedländer Condensation | uj.edu.plresearchgate.net |
Utility in Materials Science and Industrial Applications
The utility of this compound extends beyond traditional organic synthesis into the realm of materials science and industrial applications. This is primarily due to the properties of the larger, more complex molecules that can be synthesized from it.
Pyrazole derivatives are recognized for their broad applications in industry and are used in the manufacture of dyes and plastics. royal-chem.comnih.gov Specifically, compounds derived from pyrazoles, such as pyrazolone-based azo-dyes, have been investigated for their photophysical properties. nih.gov Studies have shown that some of these dyes exhibit adequate thermal stability to be used as fluorescent materials in industrial applications. nih.gov
Furthermore, the fused heterocyclic systems derived from pyrazolylbenzaldehydes, such as 1H-pyrazolo[3,4-b]quinolines, are noted for their significant photophysical and fluorescent properties. nih.gov Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields and are being explored as chemosensors for detecting metal ions and other molecules, which is relevant for environmental and biological monitoring. rsc.org The versatility and synthetic accessibility of pyrazole derivatives make them attractive scaffolds for creating organic optoelectronic materials, conductive polymers, and photovoltaic materials for solar energy conversion. rsc.orgroyal-chem.compjoes.com In the agrochemical sector, pyrazole derivatives are integral to the manufacture of certain pesticides and herbicides. royal-chem.comwikipedia.org
Table 3: Potential Applications of Pyrazole Derivatives in Materials Science
| Derivative Class | Potential Application | Key Property | Ref |
|---|---|---|---|
| Azo-pyrazolone dyes | Industrial fluorescent materials | Thermal stability, Fluorescence | nih.gov |
| 1H-Pyrazolo[3,4-b]quinolines | Fluorescent sensors | Fluorescence, Photophysical properties | nih.gov |
| General Pyrazole Derivatives | Organic optoelectronic materials | π-extended conjugation | rsc.org |
| General Pyrazole Derivatives | Agrochemicals (Pesticides/Herbicides) | Biological activity | royal-chem.comwikipedia.org |
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes for 5-Chloro-2-pyrazol-1-ylbenzaldehyde and its Derivatives
The future of synthesizing this compound and its derivatives is geared towards "green" and sustainable methodologies. mdpi.comresearchgate.net Current research emphasizes the development of synthetic pathways that are not only efficient and high-yielding but also environmentally benign and economically viable. researchgate.net Key areas of focus include:
Microwave-Assisted Synthesis: This technique offers rapid heating, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. mdpi.comgsconlinepress.com The application of microwave irradiation in a "one-pot" synthesis, starting from readily available precursors, presents a promising avenue for a more streamlined and sustainable process. mdpi.comnih.gov
Multicomponent Reactions (MCRs): MCRs are one-pot reactions where multiple starting materials react to form a single product, incorporating most or all of the atoms of the reactants. nih.govmdpi.com This approach is inherently atom-economical and reduces the number of synthetic steps and purification stages, thereby minimizing waste. nih.govmdpi.com The development of novel MCRs for the synthesis of pyrazole-based compounds is a significant area of future research. mdpi.com
Green Catalysts and Solvents: The use of non-toxic, recyclable catalysts and environmentally friendly solvents like water or ethanol (B145695) is a cornerstone of green chemistry. jetir.orgsemanticscholar.org Research is directed towards identifying and optimizing catalytic systems, such as the use of simple and abundant salts like sodium chloride in aqueous media, to facilitate the synthesis of pyrazole (B372694) derivatives. jetir.orgsemanticscholar.org
| Synthetic Approach | Key Advantages | Relevant Research Areas |
| Microwave-Assisted Synthesis | Reduced reaction times, Improved yields, Energy efficiency | One-pot synthesis, Solvent-free reactions |
| Multicomponent Reactions | Atom economy, Step economy, Reduced waste | Design of novel MCRs, Catalyst development |
| Green Catalysts and Solvents | Reduced toxicity, Recyclability, Sustainability | Use of aqueous media, Biodegradable catalysts |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
While the fundamental synthesis of pyrazoles is well-established, there is still much to learn about the nuanced reactivity of substituted pyrazole benzaldehydes like this compound. Future research will likely focus on:
Unraveling Complex Reaction Mechanisms: Studies on established reactions, such as the Knorr pyrazole synthesis, have revealed unexpectedly complex reaction pathways involving autocatalysis and previously unidentified intermediates. rsc.org A deeper mechanistic understanding of the formation and subsequent reactions of this compound could lead to improved control over product formation and the discovery of novel transformations.
In Situ Generation of Reactive Intermediates: The in situ generation of reactive species, such as nitrilimines from hydrazones, followed by cycloaddition reactions, offers a powerful strategy for the synthesis of diverse pyrazole derivatives. researchgate.net Exploring the potential of this compound to participate in such reactions could open up new avenues for creating complex molecular architectures.
Exploiting the Aldehyde Functionality: The aldehyde group in this compound is a versatile functional handle for a wide range of chemical transformations. Future research could explore its participation in novel condensation, cycloaddition, and multicomponent reactions to generate a diverse library of derivatives with unique properties.
Advanced Structural and Spectroscopic Probes for Real-Time Analysis
To gain deeper insights into the reactivity and properties of this compound, the application of advanced analytical techniques is crucial. Future directions in this area include:
Real-Time Reaction Monitoring: Techniques like transient flow chemistry allow for the precise monitoring of reaction kinetics in real-time. rsc.org Applying such methods to the synthesis and reactions of this compound can provide detailed kinetic data, helping to elucidate complex reaction mechanisms. rsc.org
Advanced Spectroscopic Characterization: The synthesis of novel derivatives of this compound will necessitate comprehensive characterization using a suite of modern spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, UV-Vis, and mass spectrometry, to unequivocally determine their structures. nih.govresearchgate.net
Computational Spectroscopic Studies: Density Functional Theory (DFT) calculations can be employed to predict and interpret spectroscopic data (NMR, IR, Raman) for pyrazole derivatives. researchgate.net This synergy between experimental and computational methods can provide a more profound understanding of the structural and electronic properties of these molecules. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis and drug discovery. For this compound and its derivatives, these technologies can be leveraged to:
Predict Physicochemical and Biological Properties: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can predict various properties of new molecules, including their pharmacokinetic and toxicological profiles. researchgate.netacs.orgnih.gov This can help in prioritizing the synthesis of compounds with desirable characteristics.
Accelerate Drug Design and Discovery: AI-driven platforms can be used for the de novo design of novel compounds with specific biological activities. nih.gov By learning from vast datasets of chemical structures and their properties, these models can generate new molecular entities based on the this compound scaffold that are optimized for a particular therapeutic target.
Optimize Reaction Conditions: Machine learning models can be trained to predict the outcomes of chemical reactions under different conditions, thereby accelerating the optimization of synthetic routes for this compound and its derivatives. The Δ²-learning model, for instance, can predict high-level activation energies based on low-level geometries, offering a cost-effective way to characterize reactions. nih.govrsc.org
| AI/ML Application | Potential Impact |
| Property Prediction (QSPR/QSAR) | Prioritization of synthetic targets, Reduced experimental screening |
| De Novo Drug Design | Generation of novel therapeutic candidates, Accelerated lead optimization |
| Reaction Optimization | Faster development of efficient synthetic routes, Cost reduction |
Design of Novel Catalytic Systems Incorporating the Compound
The pyrazole moiety is a well-established ligand in coordination chemistry, and its derivatives are known to form stable complexes with a variety of transition metals. nih.gov This opens up exciting possibilities for the design of novel catalytic systems based on this compound. Future research in this domain will likely focus on:
Homogeneous Catalysis: Pyrazole-containing ligands have been successfully employed in a range of homogeneous catalytic transformations. nih.gov The electronic and steric properties of this compound can be fine-tuned through derivatization to create ligands for catalysts with enhanced activity and selectivity in reactions such as cross-coupling, oxidation, and hydrogenation.
Metal-Ligand Cooperation: Protic pyrazole complexes, where the N-H proton of the pyrazole ring can participate in the catalytic cycle, represent a fascinating area of research. nih.gov This concept of metal-ligand cooperation can lead to the development of highly efficient catalysts for a variety of chemical transformations.
Biomimetic Catalysis: The coordination environment provided by pyrazole-based ligands can mimic the active sites of metalloenzymes. This offers the potential to develop synthetic catalysts that can perform challenging chemical reactions with high efficiency and selectivity under mild conditions.
Q & A
Q. Q1. What are the most reliable synthetic routes for 5-Chloro-2-pyrazol-1-ylbenzaldehyde, and how are yields optimized?
Methodological Answer: The compound can be synthesized via condensation reactions between pyrazole derivatives and chlorinated benzaldehyde precursors. A common approach involves reacting 5-chloro-2-formylpyridine (or similar aldehydes) with 1H-pyrazole under acidic or catalytic conditions. For example, a procedure analogous to the synthesis of 5-(3-Chloro-phenyl)-pyrrol-2-one derivatives (47% yield) uses stoichiometric equivalents of aldehyde and pyrazole in refluxing ethanol with acid catalysis . Sonication-assisted methods (e.g., 2–20 min reaction time, 65–80% yield) can enhance efficiency, as demonstrated in heterocyclic syntheses involving pyrazole-aldehyde intermediates . Yield optimization focuses on solvent selection (ethanol or methanol/acetic acid mixtures), temperature control (reflux vs. room temperature), and stoichiometric ratios (1:1 aldehyde-to-pyrazole).
Q. Q2. How is this compound characterized spectroscopically, and what are the key diagnostic peaks?
Methodological Answer: Characterization typically involves:
- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1680–1700 cm⁻¹ confirms the aldehyde group. Pyrazole C=N stretches appear at 1500–1600 cm⁻¹ .
- NMR : In H NMR, the aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm. Pyrazole protons appear as two doublets (δ 7.5–8.5 ppm for H-3 and H-5), while aromatic protons from the chloro-benzene ring show splitting patterns between δ 7.0–8.0 ppm .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) is observed at m/z 207.03 (calculated for C₁₀H₇ClN₂O), with fragmentation patterns reflecting loss of Cl (m/z 172) and CO (m/z 155) .
Q. Q3. What precautions are necessary for handling the aldehyde group in this compound during storage and reactions?
Methodological Answer: The aldehyde group is sensitive to oxidation and moisture. Storage recommendations include:
- Inert Atmosphere : Store under nitrogen or argon at –20°C to prevent dimerization or oxidation.
- Desiccants : Use silica gel or molecular sieves in sealed containers.
- Reaction Conditions : Avoid prolonged exposure to air or protic solvents. For reactions requiring aqueous workup, use cold, neutral buffers to minimize aldehyde degradation .
Advanced Research Questions
Q. Q4. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can map electron density distributions to identify reactive sites. The chloro substituent at position 5 deactivates the benzene ring, directing NAS to the pyrazole-adjacent position (C-2). Fukui indices () highlight nucleophilic attack susceptibility at the aldehyde carbon and pyrazole N-1 . Molecular docking studies further predict binding affinities with biological targets, such as enzymes requiring aldehyde intermediates .
Q. Q5. How do steric and electronic effects of substituents on the pyrazole ring influence the compound’s biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups at the pyrazole C-3 position enhance electrophilicity, improving interactions with cysteine residues in enzyme active sites.
- Steric Hindrance : Bulky substituents at C-5 reduce binding to flat aromatic pockets (e.g., in kinases), as seen in analogues with methyl or trifluoromethyl groups .
- Hydrogen Bonding : Hydroxyl or methoxy groups on the benzaldehyde ring improve solubility and target affinity, critical for in vivo efficacy .
Q. Q6. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotamerism) or solvent effects. Strategies include:
- Variable Temperature NMR : Cooling to –40°C slows rotation around the C–N bond, simplifying splitting patterns.
- COSY and NOESY : Correlate coupling between pyrazole H-3 and H-5 to confirm regiochemistry.
- Deuterated Solvents : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as done for related pyrazole-pyrimidine hybrids .
Q. Q7. What methodologies are effective for analyzing degradation products of this compound under oxidative conditions?
Methodological Answer:
- HPLC-MS/MS : Monitor degradation kinetics using a C18 column (acetonitrile/water gradient) and identify products via fragmentation patterns. Major products include 5-chloro-2-pyrazol-1-ylbenzoic acid (m/z 223.02) and Cl⁻ elimination derivatives .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks, sampling at intervals to quantify degradation via peak area normalization .
Q. Q8. How can the regioselectivity of cross-coupling reactions (e.g., Suzuki-Miyaura) be controlled for this compound derivatives?
Methodological Answer:
- Protecting Groups : Temporarily protect the aldehyde as an acetal to prevent side reactions.
- Catalyst Selection : Use Pd(PPh₃)₄ for coupling at the chloro-substituted benzene ring, or Pd(dppf)Cl₂ for pyrazole C-4 functionalization .
- Directing Groups : Introduce a pyrazole-N-oxide moiety to steer coupling to the ortho position relative to the aldehyde .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
